molecular formula C20H18N4OS B6056859 N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE

Cat. No.: B6056859
M. Wt: 362.4 g/mol
InChI Key: PIOKROPDRHVEEU-UHFFFAOYSA-N
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Description

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2H-benzotriazole with an appropriate phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate

Uniqueness

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of the benzotriazole and thiophenecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14(2)23(20(25)19-8-5-13-26-19)15-9-11-16(12-10-15)24-21-17-6-3-4-7-18(17)22-24/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKROPDRHVEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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